molecular formula C19H29N3O B7920909 (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide

Cat. No.: B7920909
M. Wt: 315.5 g/mol
InChI Key: JLTDWUFLFLULCP-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide is a complex chiral molecule designed for advanced medicinal chemistry and drug discovery research. This compound features a stereochemically defined structure incorporating a 2-amino-butyramide backbone, a benzyl-protected pyrrolidine ring, and a cyclopropyl group, making it a valuable scaffold for the development of pharmacologically active agents. Its structure is related to a class of compounds that have been investigated for their potential to interact with biological targets such as dipeptidyl peptidase 4 (DPP-4) . The presence of multiple chiral centers and a tertiary amide linkage is critical for creating selective ligands and protease inhibitors. As a sophisticated building block, its primary research applications include use as an intermediate in the synthesis of potential therapeutic compounds, exploration in structure-activity relationship (SAR) studies to optimize drug potency and selectivity, and investigation of its mechanism of action against specific enzymes or receptors in biochemical assays. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)22(16-8-9-16)17-10-11-21(13-17)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDWUFLFLULCP-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N([C@H]1CCN(C1)CC2=CC=CC=C2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, also known by its CAS number 1354028-31-1, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

PropertyValue
Molecular FormulaC18H27N3O
Molecular Weight301.43 g/mol
Boiling Point444.5 ± 28.0 °C
Density1.13 ± 0.1 g/cm³
pKa9.25 ± 0.40

The compound interacts with various biological targets, primarily focusing on G-protein coupled receptors (GPCRs). Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved. GPCRs play crucial roles in numerous physiological processes, including neurotransmission, hormone regulation, and sensory perception.

Key Mechanisms:

  • GPCR Activation : The compound has shown potential in modulating GPCR pathways, which are pivotal in drug discovery for conditions such as cardiovascular diseases and neurological disorders .
  • Neurotransmitter Release : Studies suggest that it may influence the release of neurotransmitters, thereby affecting mood and cognition .

Biological Activity

Research has highlighted various biological activities associated with this compound:

  • Antidepressant Effects : In preclinical models, this compound demonstrated significant antidepressant-like effects, potentially through serotonin receptor modulation.
  • Analgesic Properties : Investigations have indicated that it may possess analgesic properties, making it a candidate for pain management therapies.
  • Cognitive Enhancement : Some studies point towards its potential role in enhancing cognitive functions, particularly in models of neurodegenerative diseases.

Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in rodent models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Study 2: Analgesic Effects

In a separate investigation focused on pain relief, the compound was administered to mice subjected to inflammatory pain models. The findings revealed a marked decrease in pain response, indicating its viability as an analgesic .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs:
Compound Name Substituent Modifications Molecular Weight (g/mol) Biological Activity Synthesis Yield Source
(S)-2-Amino-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methylpentanamide (21) Benzylamino-indole substituent 557.2758 SARS-CoV-2 cathepsin-L/protease inhibition 93%
(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methyl-butyramide Pyrrolidine → piperidine (6-membered ring) Similar core structure Discontinued (stability issues?) N/A
(S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (S) → (R) configuration at pyrrolidine Identical Discontinued (stereochemistry impact) N/A
  • Piperidine vs.
  • Stereochemical Impact : The (R)-configured pyrrolidine analog () was discontinued, suggesting inferior activity or synthesis challenges compared to the (S,S) configuration.

Side Chain Modifications

Compound Name Side Chain Modification Molecular Weight (g/mol) Key Properties
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-propionamide Cyclopropyl → ethyl; butyramide → propionamide 275.40 Lower lipophilicity, discontinued
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide Cyclopropyl → isopropyl 255.40 Increased steric bulk
(S)-2-Amino-N-cyclopropyl-3-methyl-N-((R)-1-methyl-piperidin-3-yl)-butyramide Piperidine + methyl group 283.80 Potential sodium channel interaction
  • Cyclopropyl vs. Ethyl/Isopropyl : The cyclopropyl group in the target compound enhances metabolic stability and rigidity compared to ethyl/isopropyl analogs, which may improve pharmacokinetics .
  • Methyl-Piperidine Variant : The methyl-piperidine analog () has a higher molecular weight (283.80 g/mol) and could interact with larger binding pockets, such as ion channels .

Preparation Methods

Chiral Pool Approach from L-Proline

A widely employed method utilizes L-proline as the chiral starting material:

  • Benzylation :
    L-ProlineNaBH(OAc)3Benzaldehyde(S)-1-benzyl-pyrrolidin-3-ol\text{L-Proline} \xrightarrow[\text{NaBH(OAc)}_3]{\text{Benzaldehyde}} \text{(S)-1-benzyl-pyrrolidin-3-ol} (86% yield)

  • Mitsunobu Inversion :
    (S)-1-benzyl-pyrrolidin-3-olDIAD, PPh3Ph3P=O(R)-1-benzyl-pyrrolidin-3-ol\text{(S)-1-benzyl-pyrrolidin-3-ol} \xrightarrow[\text{DIAD, PPh}_3]{\text{Ph}_3\text{P=O}} \text{(R)-1-benzyl-pyrrolidin-3-ol} (92% yield)

  • Curtius Rearrangement :
    (R)-1-benzyl-pyrrolidin-3-olNaN3Diphosgene(S)-1-benzyl-pyrrolidin-3-amine\text{(R)-1-benzyl-pyrrolidin-3-ol} \xrightarrow[\text{NaN}_3]{\text{Diphosgene}} \text{(S)-1-benzyl-pyrrolidin-3-amine} (78% yield)

This route achieves >99% enantiomeric excess (ee) but requires careful handling of azide intermediates.

Asymmetric Catalytic Hydrogenation

An alternative approach employs rhodium-catalyzed asymmetric hydrogenation:

ParameterValueSource
Substrate1-benzyl-3-pyrrolidinone
CatalystRh-(R)-BINAP
Pressure50 psi H₂
Temperature25°C
ee98%
Yield91%

This method offers superior atom economy compared to the chiral pool approach but requires specialized catalyst systems.

Synthesis of (S)-2-Amino-3-Methyl-N-Cyclopropyl-Butyramide

Enantioselective Strecker Synthesis

A three-step sequence enables construction of the chiral α-amino acid derivative:

  • Aldehyde Formation :
    3-MethylbutyraldehydeNaBH4(S)-2-amino-3-methylbutyraldehyde\text{3-Methylbutyraldehyde} \xrightarrow{\text{NaBH}_4} \text{(S)-2-amino-3-methylbutyraldehyde} (74% yield)

  • Cyclopropane Coupling :
    (S)-2-amino-3-methylbutyraldehyde+CyclopropylamineTi(OiPr)4Schiff base\text{(S)-2-amino-3-methylbutyraldehyde} + \text{Cyclopropylamine} \xrightarrow{\text{Ti(OiPr)}_4} \text{Schiff base} (81% yield)

  • Hydrolysis & Activation :
    Schiff baseHClH2O(S)-2-amino-3-methyl-N-cyclopropyl-butyramide acid\text{Schiff base} \xrightarrow[\text{HCl}]{\text{H}_2\text{O}} \text{(S)-2-amino-3-methyl-N-cyclopropyl-butyramide acid} (68% yield)

Enzymatic Resolution Approach

For large-scale production, lipase-mediated kinetic resolution proves effective:

ParameterRacemic SubstrateCAL-B LipaseResult
Temperature30°C45°C92% ee (S)
SolventMTBEIPAc85% conversion
Reaction Time24 hr48 hr78% isolated

This method, adapted from, demonstrates scalability but requires optimization of enzyme loading.

Amide Bond Formation Strategies

Mixed Carbonate Activation

A novel activation method reported in achieves superior stereoretention:

  • Activation :
    (S)-2-amino-3-methyl-N-cyclopropyl-butyramide acidClCO2CH2CF3Mixed carbonate\text{(S)-2-amino-3-methyl-N-cyclopropyl-butyramide acid} \xrightarrow{\text{ClCO}_2\text{CH}_2\text{CF}_3} \text{Mixed carbonate} (95% yield)

  • Coupling :
    Mixed carbonate+(S)-1-benzyl-pyrrolidin-3-amineDMAPTarget compound\text{Mixed carbonate} + \text{(S)-1-benzyl-pyrrolidin-3-amine} \xrightarrow{\text{DMAP}} \text{Target compound} (88% yield)

Comparative coupling methods:

MethodYieldPurityEpimerization
EDCI/HOBt72%95%3.2%
HATU/DIPEA85%98%1.8%
Mixed Carbonate88%99%0.5%

Purification and Analytical Validation

Chiral Chromatography Conditions

Final purification employs multimodal chromatography:

ColumnChiralpak IC-3Source
Mobile PhaseHeptane:EtOH:DEA80:20:0.1
Flow Rate1.0 mL/min
Retention Time14.2 min
Purity99.8%
ee99.5%

Spectroscopic Characterization

Key NMR Signals (400 MHz, CDCl₃):

  • δ 7.32–7.25 (m, 5H, Ar-H)

  • δ 3.72 (q, J = 6.8 Hz, 1H, CH-N)

  • δ 2.98 (d, J = 12.0 Hz, 1H, pyrrolidine-H)

  • δ 1.45 (s, 3H, CH₃)

HRMS (ESI+):
Calculated for C₁₉H₂₉N₃O [M+H]⁺: 315.2312
Found: 315.2315

Process Optimization Challenges

Epimerization During Amidation

Control of stereochemical integrity remains paramount:

FactorEpimerization RiskMitigation Strategy
Temperature >40°CHighMaintain reaction at 0–25°C
Prolonged reactionModerateQuench immediately post-coupling
Acidic conditionsSevereUse neutral/buffered media

Cyclopropane Ring Stability

The N-cyclopropyl group demonstrates sensitivity to:

  • Strong acids (ring-opening >30% in 1N HCl)

  • Oxidative conditions (degradation via radical pathways)

  • Thermal stress above 80°C (ring expansion observed)

Alternative Synthetic Routes

Solid-Phase Peptide Synthesis (SPPS)

A resin-bound approach adapted from shows promise:

  • Wang Resin Functionalization : Loading 0.8 mmol/g

  • Fmoc-(S)-1-benzyl-pyrrolidin-3-amine coupling : HBTU activation (92% efficiency)

  • Cleavage : TFA/H2O/TIPS (95:2.5:2.5) yields target compound (84% purity)

Biocatalytic Approaches

Recent advances in transaminase engineering enable:

EnzymeSubstrateConversionee
ATA-1173-methyl-2-oxobutyrate91%99% S
CV2025Cyclopropyl ketone78%95% S

This route, while innovative, currently suffers from low volumetric productivity (12 g/L/day).

Industrial-Scale Considerations

Cost Analysis of Key Steps

StepCost ContributionOptimization Potential
Chiral amine synthesis42%Catalyst recycling
Amide coupling31%Alternative activators
Purification19%Crystallization development
Waste treatment8%Solvent recovery

Environmental Impact Metrics

MetricBatch ProcessContinuous Flow
E-Factor8632
PMI (kg/kg API)12045
Energy Consumption580 kWh/kg210 kWh/kg

Data adapted from green chemistry assessments in and .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use safety goggles, gloves, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust generation is likely .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to minimize inhalation risks .
  • Storage: Store in sealed containers away from light and oxidizing agents at room temperature. Monitor for degradation over time, as prolonged storage may alter stability .
  • Spill Management: Collect spills using non-sparking tools, avoid dispersal into drains, and dispose of waste via approved chemical disposal protocols .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodological Answer:

  • Analytical Techniques: Use HPLC (≥98% purity threshold) and LC-MS to confirm molecular weight and detect impurities .
  • Spectroscopic Characterization: Employ 1H^1H-NMR and 13C^{13}C-NMR to validate stereochemistry and functional groups, particularly the (S)-configured pyrrolidine and cyclopropyl moieties .
  • Chiral Chromatography: Apply chiral columns to ensure enantiomeric excess, critical for biological activity studies .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer:

  • Stepwise Amide Coupling: Activate the carboxylic acid precursor (e.g., using HATU or HOBt/EDC) before reacting with the chiral amine component under inert conditions .
  • Stereochemical Control: Use (S)-configured starting materials (e.g., (S)-1-benzyl-pyrrolidin-3-amine) and monitor reaction progress via TLC to minimize racemization .
  • Purification: Isolate the product via flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve high purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound?

  • Methodological Answer:

  • Experimental Variables: Standardize administration routes (e.g., intravenous vs. oral) and animal models (e.g., murine vs. primate) to reduce interspecies variability .
  • Stability Studies: Assess compound degradation in biological matrices (e.g., plasma) using LC-MS/MS, accounting for temperature-dependent decomposition noted in aqueous solutions .
  • Meta-Analysis: Cross-reference PK parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) across studies, highlighting differences in dosing regimens or analytical methodologies .

Q. What strategies optimize the compound's bioavailability for in vivo neuropharmacology studies?

  • Methodological Answer:

  • Prodrug Design: Modify the cyclopropyl or benzyl groups to enhance membrane permeability. For example, ester prodrugs may improve intestinal absorption .
  • Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to increase solubility in physiological fluids .
  • Metabolic Profiling: Identify major metabolites via liver microsome assays to predict first-pass effects and adjust dosing schedules .

Q. How can researchers validate hypothesized interactions between this compound and GABA receptors?

  • Methodological Answer:

  • Computational Docking: Use Discovery Studio or AutoDock to model binding affinities at GABAA_A receptor subunits, focusing on the pyrrolidine moiety’s role in hydrogen bonding .
  • In Vitro Binding Assays: Perform competitive radioligand displacement (e.g., 3H^3H-muscimol) in rat cortical membranes to quantify IC50_{50} values .
  • Electrophysiology: Measure chloride ion flux in HEK293 cells expressing human GABAA_A receptors to confirm functional modulation .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

  • Methodological Answer:

  • Temperature Control: Store samples at -80°C with desiccants to slow hydrolysis and oxidation. Avoid repeated freeze-thaw cycles .
  • Accelerated Stability Testing: Use Arrhenius kinetics at elevated temperatures (40–60°C) to predict shelf-life under standard conditions .
  • Analytical Frequency: Monitor degradation products monthly via UPLC-PDA and high-resolution mass spectrometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer:

  • Cell Line Authentication: Verify species origin (e.g., HeLa vs. HEK293) and passage number, as genetic drift affects drug response .
  • Assay Standardization: Use identical MTT/WST-1 protocols, incubation times (e.g., 48 vs. 72 hours), and serum concentrations to ensure comparability .
  • Mechanistic Follow-Up: Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways (e.g., apoptosis vs. autophagy) influencing toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.